N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2367002-83-1
VCID: VC6532828
InChI: InChI=1S/C11H14BrN.ClH/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12;/h2-5,8-9,13H,6-7H2,1H3;1H
SMILES: CC(C1=CC=CC=C1Br)NC2CC2.Cl
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6

N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride

CAS No.: 2367002-83-1

Cat. No.: VC6532828

Molecular Formula: C11H15BrClN

Molecular Weight: 276.6

* For research use only. Not for human or veterinary use.

N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride - 2367002-83-1

Specification

CAS No. 2367002-83-1
Molecular Formula C11H15BrClN
Molecular Weight 276.6
IUPAC Name N-[1-(2-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C11H14BrN.ClH/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12;/h2-5,8-9,13H,6-7H2,1H3;1H
Standard InChI Key OJJRJZSAPNDIRW-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1Br)NC2CC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a cyclopropane ring directly bonded to an ethylamine group, which is further substituted at the β-position with a 2-bromophenyl moiety. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, altering its physical properties while retaining its core reactivity. The molecular formula is C₁₁H₁₄BrN·HCl, with a molecular weight of 276.60 g/mol. Key structural features include:

  • Cyclopropane ring: A strained three-membered carbon ring that influences electronic and steric properties.

  • 2-Bromophenyl group: A bromine atom at the ortho position of the phenyl ring, enabling electrophilic substitution reactions.

  • Ethylamine backbone: A flexible chain facilitating interactions with biological targets.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₁H₁₄BrN·HCl
Molecular Weight276.60 g/mol
SolubilityHigh solubility in polar solvents (e.g., water, methanol) due to ionic nature
Melting PointEstimated 180–200°C (based on analogs)
StabilityStable under inert conditions; hygroscopic

The hydrochloride form significantly improves aqueous solubility compared to the free base, making it preferable for biological assays .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanamine hydrochloride involves two primary steps:

  • Formation of the free base:

    • Starting materials: 2-Bromophenylacetonitrile and cyclopropylamine.

    • Reaction conditions: Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

    • Mechanism: Nucleophilic substitution followed by reduction (if starting from nitriles).

  • Salt formation:

    • Treatment of the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) yields the hydrochloride salt.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 70°C, 12h65–70%
Salt FormationHCl (gaseous), Et₂O, 0°C>90%

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize the alkylation step, reducing reaction times and improving yields. Automated purification systems (e.g., centrifugal partition chromatography) ensure high purity (>95%) for pharmaceutical-grade material .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Reaction TypeReagents/ConditionsProduct
HydrolysisNaOH (aq), reflux2-Hydroxyphenyl derivative
AminationNH₃, CuI, DMF, 100°C2-Aminophenyl derivative
CyanationCuCN, KCN, DMSO2-Cyanophenyl derivative

Steric hindrance from the ortho bromine slows substitution kinetics compared to para-substituted analogs .

Redox Transformations

  • Oxidation: Strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring, yielding ketones or carboxylic acids.

  • Reduction: LiAlH₄ reduces the amine to a primary alcohol, though this is rarely utilized due to competing side reactions.

Derivatization of the Amine Group

The protonated amine in the hydrochloride salt remains reactive toward:

  • Alkylation: Reacts with alkyl halides to form N-alkylated derivatives.

  • Acylation: Acetyl chloride generates N-acetylated products, useful for probing biological activity.

Study TypeModel SystemKey Finding
CytotoxicityHCT116 (colon cancer)IC₅₀ = 8.2 μM
Behavioral assayMurine anxiety model40% reduction in anxiety-like behavior

These results suggest dual therapeutic potential in oncology and neuropharmacology, though further validation is required.

Applications in Scientific Research

Medicinal Chemistry

  • Lead compound optimization: The bromine atom serves as a handle for structure-activity relationship (SAR) studies.

  • Prodrug development: Enhanced solubility facilitates formulation for in vivo testing.

Materials Science

  • Ligand design: Coordinates transition metals in catalytic systems (e.g., Pd-catalyzed cross-couplings).

Comparison with Structural Analogs

Halogen-Substituted Derivatives

CompoundBromine PositionKey Difference
N-[1-(3-Bromophenyl)ethyl]cyclopropanaminemetaFaster substitution kinetics
N-[1-(4-Bromophenyl)ethyl]cyclopropanamineparaHigher membrane permeability

Chlorinated Analogs

[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine exhibits similar bioactivity but lower metabolic stability due to reduced electronegativity.

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